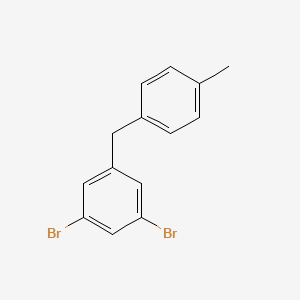
1,3-Dibromo-5-(4-methylbenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(4-methylbenzyl)benzene is an organic compound with the molecular formula C14H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 4-methylbenzyl group is attached at the 5 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(4-methylbenzyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-(4-methylbenzyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis to construct complex molecular structures.
Biology: In the study of biochemical pathways and interactions involving brominated aromatic compounds.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(4-methylbenzyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the methylbenzyl group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the benzyl group.
1,3-Dibromo-4-methylbenzene: Similar structure with a different position of the methyl group.
1,3-Dibromo-5-(4-chlorobenzyl)benzene: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dibromo-5-(4-methylbenzyl)benzene is unique due to the presence of both bromine atoms and the 4-methylbenzyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C14H12Br2 |
|---|---|
Molecular Weight |
340.05 g/mol |
IUPAC Name |
1,3-dibromo-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Br2/c1-10-2-4-11(5-3-10)6-12-7-13(15)9-14(16)8-12/h2-5,7-9H,6H2,1H3 |
InChI Key |
CTUXOWQLPPTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


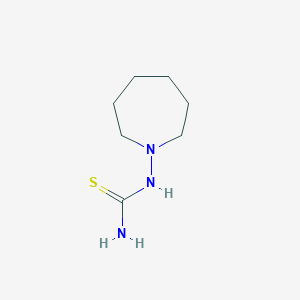

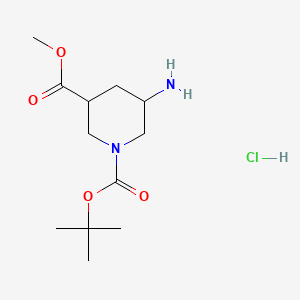
![Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)

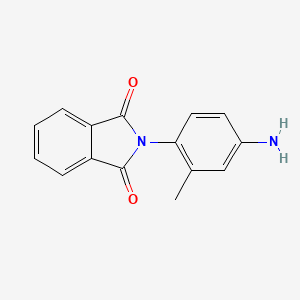

![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
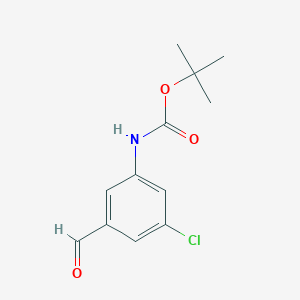
![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)

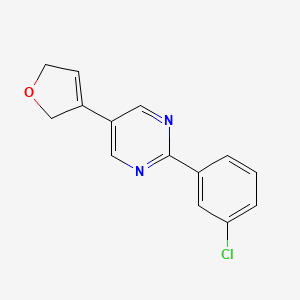
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)

